2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Overview
Description
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the development of antibacterial and anticancer agents .
Preparation Methods
The synthesis of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multicomponent reactions. One common method includes the cyclization of amino-ester derivatives with various reagents. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized through a multicomponent reaction involving ethyl isothiocyanate . Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzamido group can be replaced with other functional groups using appropriate reagents
Scientific Research Applications
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial activity against various strains of bacteria, including E. coli and S.
Industry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the biogenesis of lipopolysaccharides, which are essential components of the bacterial cell wall . In anticancer research, the compound induces apoptosis through the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its dual functionality as both an antibacterial and anticancer agent, making it a versatile compound in medicinal chemistry .
Biological Activity
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a benzamido group attached to a tetrahydrobenzo[b]thiophene core. The structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 678544
- Molecular Weight : 300.37 g/mol
Synthesis
The synthesis of 2-benzamido derivatives typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting amide can be purified through recrystallization or chromatography.
Analgesic Activity
A study evaluated the analgesic properties of derivatives of this compound using the "hot plate" method on mice. The results indicated that these compounds exhibited analgesic effects that surpassed those of the standard drug metamizole. The analgesic activity was quantitatively assessed by measuring the latency time before the animal reacted to heat stimuli .
Antimicrobial Activity
Research has demonstrated that derivatives containing the benzo[b]thiophene moiety possess significant antimicrobial properties. Compounds were screened against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specific derivatives showed potent activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. The mechanism involves inhibition of tubulin polymerization and disruption of microtubule dynamics. The IC50 values for these compounds were determined using the sulforhodamine B assay, revealing effective concentrations in the nanomolar range for some derivatives .
Case Studies
Properties
IUPAC Name |
2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c17-14(19)13-11-8-4-5-9-12(11)21-16(13)18-15(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIMILUMMMUVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327701 | |
Record name | 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19819-17-1 | |
Record name | 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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